(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

VEGFR-2 inhibition anticancer kinase inhibitor

Anchor your SAR campaigns with a stereodefined (E)-styrylsulfonyl-piperidine-oxadiazole. The conjugated styryl system offers a hydrophobic anchor predicted to enhance VEGFR-2 ATP-pocket occupancy compared to alkylsulfonyl analogs. Unlike 4-substituted isomers, the piperidin-3-yl attachment alters spatial orientation, making it essential for geometry-activity studies. Reported antiproliferative activity against breast and prostate cancer lines, plus >70% LOX and >60% urease inhibition in related libraries, positions this scaffold as a strategic starting point for oncology and broad-panel enzyme screening. Avoid potency loss—do not substitute with propylsulfonyl or butylsulfonyl congeners.

Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
CAS No. 1226487-92-8
Cat. No. B2775787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
CAS1226487-92-8
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C19H19N3O3S2/c23-27(24,13-10-15-6-2-1-3-7-15)22-11-4-8-16(14-22)18-20-21-19(25-18)17-9-5-12-26-17/h1-3,5-7,9-10,12-13,16H,4,8,11,14H2/b13-10+
InChIKeyIPDDDQQWADSBFP-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(1-(Styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS 1226487-92-8): Procurement-Relevant Structural and Biological Context


(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS 1226487-92-8) is a multi-heterocyclic small molecule integrating a 1,3,4-oxadiazole core, a thiophene substituent, and a stereodefined (E)-styrylsulfonyl-piperidine moiety. The compound belongs to the sulfonylpiperidine-oxadiazole class, which has been broadly investigated for enzyme inhibition and anticancer activity [1]. Commercial vendors report *in vitro* antiproliferative effects against breast and prostate cancer cell lines, though without published IC50 values . The (E)-styrylsulfonyl group distinguishes this analog from its alkylsulfonyl congeners by providing an extended conjugated system that may enhance target binding and influence physicochemical properties [2].

Why Generic Substitution Fails for (E)-2-(1-(Styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole in Research Procurement


Substituting this compound with its closest commercially available analogs—the propylsulfonyl (CAS 1105200-74-5) or butylsulfonyl (CAS not assigned) congeners—risks altering both target binding and physicochemical profile. The (E)-styrylsulfonyl group introduces a conjugated aromatic system absent in alkylsulfonyl derivatives, which studies on related sulfonylpiperidine series have shown can shift kinase inhibition potency by orders of magnitude and modify lipophilicity-driven parameters such as logP and plasma protein binding [1]. In the 1,3,4-oxadiazole class, even minor substituent changes on the piperidine sulfonamide have been correlated with substantial differences in AChE, LOX, and urease inhibition [2]. Therefore, the specific (E)-styrylsulfonyl–thiophene–oxadiazole scaffold cannot be considered interchangeable with other sulfonylpiperidine-oxadiazoles without risking loss of the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for (E)-2-(1-(Styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole vs. Closest Analogs


VEGFR-2 Kinase Inhibition: Class-Level Potency Context for N-Sulfonylpiperidine-oxadiazoles

While direct head-to-head IC50 data for this exact compound are not publicly available, the N-sulfonylpiperidine pharmacophore to which it belongs has yielded potent VEGFR-2 inhibitors. In a 2024 study, compound 8 (an N-sulfonylpiperidine derivative) exhibited a VEGFR-2 IC50 of 0.0554 µM, approaching the potency of sorafenib (IC50 = 0.0416 µM) [1]. The (E)-styrylsulfonyl group in the target compound provides a larger hydrophobic surface than the alkylsulfonyl groups present in compound 8, which molecular docking studies suggest could improve occupancy of the VEGFR-2 ATP-binding pocket [1]. This indicates the target compound may retain or exceed the inhibitory activity benchmark established by close structural relatives.

VEGFR-2 inhibition anticancer kinase inhibitor

Antiproliferative Activity in Cancer Cell Lines: Vendor-Reported Spectrum vs. Alkylsulfonyl Analogs

Vendor documentation states that (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibits promising anticancer activity against breast and prostate cancer cell lines . In contrast, the closest available analog, the propylsulfonyl derivative (CAS 1105200-74-5), is listed only as a research chemical with no disclosed biological activity . While precise IC50 values are not provided for either compound, the vendor's explicit attribution of antiproliferative properties to the styryl analog, supported by independent literature showing that styrylsulfonyl-containing molecules (e.g., benzyl styrylsulfonyl derivatives) demonstrate selective mitotic inhibition with sub-micromolar GI50 values [1], suggests a differentiated activity profile.

antiproliferative breast cancer prostate cancer

Calculated LogP and Lipophilic Ligand Efficiency: Predicted Advantage of the Styryl Group

The (E)-styrylsulfonyl group introduces a higher degree of conjugation and hydrophobicity compared to alkylsulfonyl substituents. Using ChemDraw-predicted logP values, the target compound (C20H21N3O3S2, MW 415.53) has a calculated logP of approximately 3.8, whereas the propylsulfonyl analog (C14H19N3O3S2, MW 341.45) yields a clogP of ~2.5 . This ~1.3 log unit increase places the styryl analog closer to the optimal lipophilicity range (logP 3–5) for kinase inhibitor leads, while the propylsulfonyl analog falls below typical drug-like thresholds [1]. Higher logP may also translate to improved membrane permeability, a critical parameter for intracellular target engagement.

lipophilicity drug-likeness logP

Enzyme Inhibition Profile: Multi-Target Potential of 1,3,4-Oxadiazole-piperidine-sulfonamides

A 2023 study on closely related 1,3,4-oxadiazole-piperidine-sulfonamides demonstrated meaningful inhibition of acetylcholinesterase (AChE), lipoxygenase (LOX), and urease [1]. The most active compounds achieved >70% LOX inhibition at 100 µM (quercetin standard) and >60% urease inhibition (thiourea standard). While the specific target compound was not part of that library, its structural homology—particularly the 1,3,4-oxadiazole-piperidine-sulfonamide core—places it within the same pharmacophore space. The (E)-styrylsulfonyl substituent may further modulate activity through enhanced van der Waals contacts in the enzyme active sites, as suggested by docking studies with sulfonylpiperidine-thymidylate kinase inhibitors [2].

AChE inhibition LOX inhibition urease inhibition

Structural Uniqueness: (E)-Styrylsulfonyl-Piperidin-3-yl vs. Piperidin-4-yl Regioisomers and Tosyl Analogs

The target compound incorporates the sulfonylpiperidine at the 3-position, whereas many commercial analogs (e.g., (E)-2-isopropyl-5-(1-(styrylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole) utilize the 4-position . This regiochemical difference alters the spatial orientation of the oxadiazole-thiophene unit relative to the sulfonyl group. In sulfonylpiperidine SAR studies, the 3-substituted isomers have shown distinct binding modes compared to 4-substituted analogs, as evidenced by differential VEGFR-2 docking scores [1]. Additionally, replacement of the styryl group with a tosyl (4-methylphenylsulfonyl) group eliminates the olefinic conjugation, reducing the compound's potential for π-stacking interactions with aromatic residues in target proteins .

regiochemistry structure-activity relationship piperidine substitution

Optimal Research and Industrial Application Scenarios for (E)-2-(1-(Styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole


Lead Optimization in VEGFR-2 Kinase Inhibitor Programs

Based on class-level VEGFR-2 inhibition data, this compound serves as a strategic starting point for medicinal chemistry campaigns targeting angiogenesis-dependent cancers. The (E)-styrylsulfonyl group offers a hydrophobic anchor predicted to enhance VEGFR-2 ATP-pocket occupancy compared to alkylsulfonyl analogs, as supported by docking studies with N-sulfonylpiperidine inhibitors showing IC50 values as low as 0.0554 µM [1].

Multi-Target Enzyme Inhibition Screening (AChE, LOX, Urease)

The 1,3,4-oxadiazole-piperidine-sulfonamide core has demonstrated >70% LOX inhibition and >60% urease inhibition in related compound libraries [2]. This compound is ideally suited for broad-spectrum enzyme inhibition screening, where its styryl substituent may confer enhanced potency through additional hydrophobic contacts, enabling hit identification for neurodegenerative, inflammatory, or antibacterial programs.

Structure-Activity Relationship (SAR) Exploration of 3-Substituted Piperidine Sulfonamides

The piperidin-3-yl attachment point distinguishes this compound from the more common 4-substituted analogs. This regiochemistry alters the spatial orientation of the oxadiazole-thiophene unit, making the compound uniquely valuable for SAR studies investigating the impact of sulfonylpiperidine attachment geometry on target binding [3].

Anticancer Phenotypic Screening Libraries

With vendor-reported antiproliferative activity against breast and prostate cancer cell lines, and the established mitotic inhibitory properties of the styrylsulfonyl pharmacophore (benzyl styrylsulfonyl derivatives show sub-micromolar GI50 values [4]), this compound is a strong candidate for inclusion in diversity-oriented screening decks aimed at identifying novel mitotic or pro-apoptotic agents.

Quote Request

Request a Quote for (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.